

Spectral data comparison for tert-Butyl 2-((5-bromopentyl)oxy)acetate

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Compound of Interest

Compound Name: *tert-Butyl 2-((5-bromopentyl)oxy)acetate*

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A Comparative Guide to the Spectral Data of Halo-Acetate Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for tert-butyl bromoacetate and tert-butyl chloroacetate. The objective is to offer a clear, data-driven analysis of how the substitution of a bromine atom with a chlorine atom influences the nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles of an otherwise identical molecular structure. This information is critical for researchers in compound identification, reaction monitoring, and quality control.

Introduction

tert-Butyl 2-((5-bromopentyl)oxy)acetate is a molecule of interest in various research domains. While direct spectral data for this specific compound is not readily available in public databases, a comparative analysis of structurally similar compounds can provide valuable insights into the expected spectral characteristics. In this guide, we focus on two close analogs, tert-butyl bromoacetate and tert-butyl chloroacetate, to illustrate the impact of halogen substitution on their spectral signatures.

Spectral Data Comparison

The following tables summarize the ^1H NMR, ^{13}C NMR, and mass spectrometry data for tert-butyl bromoacetate and tert-butyl chloroacetate.

Table 1: ^1H NMR Spectral Data

Compound	Chemical Shift (δ) of $\text{CH}_2\text{-X}$ (ppm)	Chemical Shift (δ) of $\text{C}(\text{CH}_3)_3$ (ppm)
tert-Butyl Bromoacetate	3.87	1.49
tert-Butyl Chloroacetate	4.05	1.49

Note: Data acquired in CDCl_3 . Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: ^{13}C NMR Spectral Data

Compound	Chemical Shift (δ) of C=O (ppm)	Chemical Shift (δ) of $\text{C}(\text{CH}_3)_3$ (ppm)	Chemical Shift (δ) of $\text{C}(\text{CH}_3)_3$ (ppm)	Chemical Shift (δ) of $\text{CH}_2\text{-X}$ (ppm)
tert-Butyl Bromoacetate	166.5	83.0	28.0	26.5
tert-Butyl Chloroacetate	166.8	82.9	28.0	41.1

Note: Data acquired in CDCl_3 . Chemical shifts are referenced to the solvent peak.

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Weight (g/mol)	Key Fragment (m/z) and Interpretation
tert-Butyl Bromoacetate	195.05	139/141 ($[\text{M}-\text{C}_4\text{H}_9]^+$), 57 ($[\text{C}(\text{CH}_3)_3]^+$)
tert-Butyl Chloroacetate	150.60	93/95 ($[\text{M}-\text{C}_4\text{H}_9]^+$), 57 ($[\text{C}(\text{CH}_3)_3]^+$)

Note: The presence of isotopic peaks for bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl) results in characteristic M+2 patterns for fragments containing these atoms.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[\[1\]](#)

Data Acquisition: ^1H and ^{13}C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ^1H). For ^1H NMR, standard parameters include a 90° pulse, a spectral width of approximately 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, with a wider spectral width (e.g., 0-220 ppm).

Mass Spectrometry (MS)

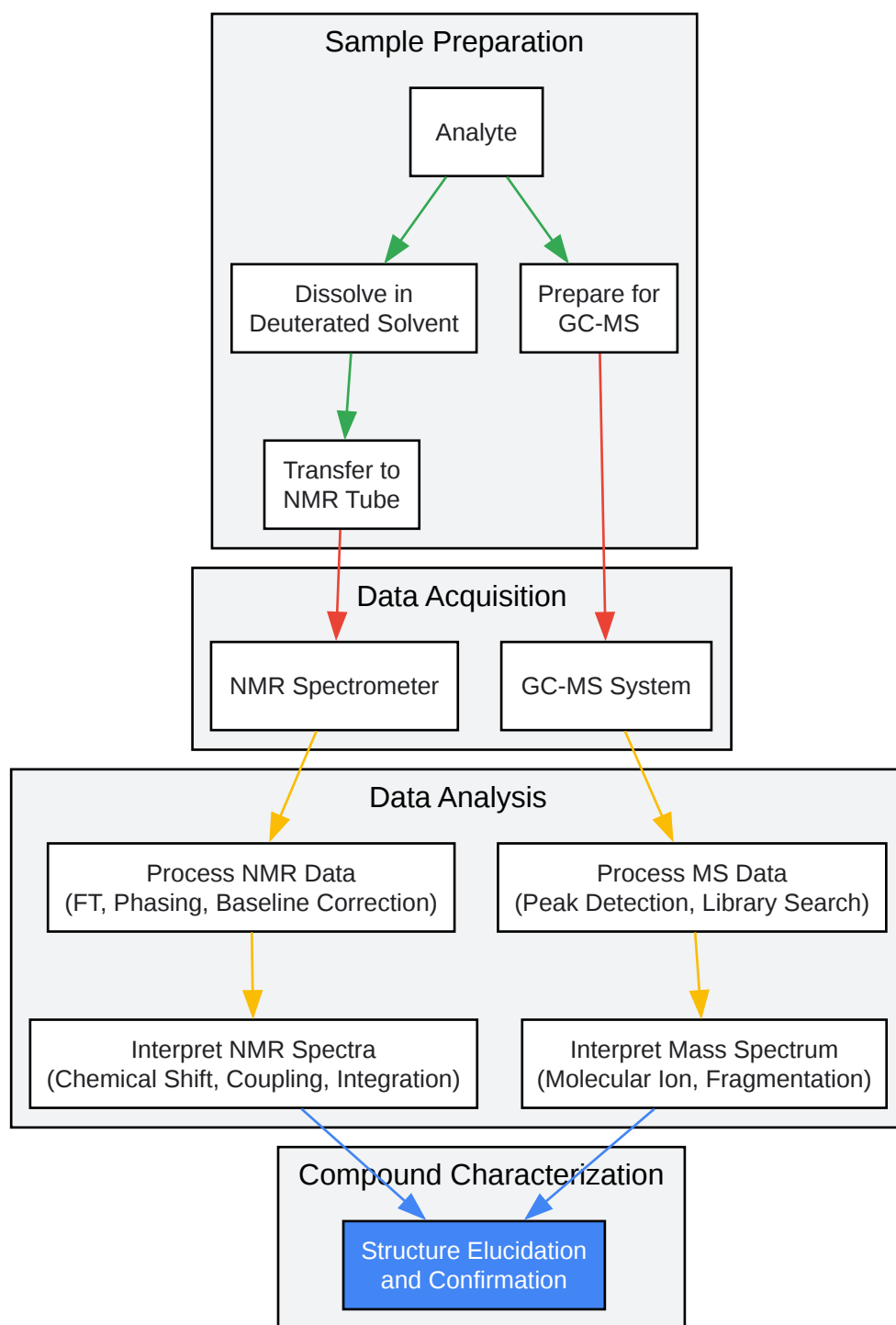
Sample Introduction: For volatile compounds like the ones discussed, gas chromatography-mass spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a standard method for the analysis of small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[1\]](#)

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow of Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis and compound characterization.



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Caption: Workflow for spectral data acquisition and analysis.

Conclusion

The comparative analysis of tert-butyl bromoacetate and tert-butyl chloroacetate demonstrates the predictable and informative nature of NMR and MS techniques. The electronegativity of the halogen atom directly influences the chemical shifts of nearby protons and carbons, providing a clear diagnostic tool for distinguishing between these similar structures. The characteristic isotopic patterns observed in mass spectrometry further aid in the unambiguous identification of the halogen present. This guide serves as a foundational resource for researchers working with similar halo-alkoxyacetate compounds, enabling more efficient and accurate spectral interpretation.

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References

- 1. utsouthwestern.edu [utsouthwestern.edu]
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